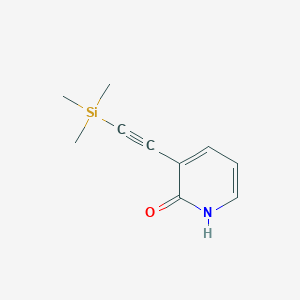

3-((Trimethylsilyl)ethynyl)pyridin-2-ol

Description

3-((Trimethylsilyl)ethynyl)pyridin-2-ol (CAS: 1624261-35-3, MFCD26404009) is a pyridine derivative featuring a hydroxyl group at the 2-position and a trimethylsilyl (TMS)-protected ethynyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₃NOSi (M.W. 191.30) . The TMS group enhances solubility in organic solvents and stabilizes the alkyne against undesired side reactions, making it valuable in cross-coupling reactions and pharmaceutical synthesis .

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-5-4-7-11-10(9)12/h4-5,7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFHJTUSLQIQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with pyridin-2-ol as the starting material.

Formation of the Ethynyl Group: The ethynyl group is introduced through a reaction with trimethylsilylacetylene in the presence of a suitable base, such as potassium tert-butoxide.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: Using larger quantities of starting materials and reagents.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques such as column chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as halogens or organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a trimethylsilyl-ethynyl group at the 3-position and a hydroxyl group at the 2-position. This unique structure contributes to its reactivity and interaction with biological molecules.

Organic Synthesis

TMS-ethynyl pyridin-2-ol serves as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. It can participate in reactions such as oxidation, reduction, and substitution, leading to diverse products including substituted pyridines, ketones, and aldehydes.

Coordination Chemistry

In coordination chemistry, TMS-ethynyl pyridin-2-ol acts as a ligand . Its ability to coordinate with metal ions enables the formation of metal complexes that are useful in catalysis and material science.

Biological Applications

The compound has been investigated for its potential biological activity . Research indicates that it may interact with various biomolecules, influencing biochemical pathways:

- Antimicrobial Activity : A study by Zhang et al. (2024) demonstrated that TMS-ethynyl pyridin-2-ol exhibits antimicrobial properties against resistant strains of Staphylococcus aureus, disrupting bacterial cell wall synthesis.

- Anticancer Properties : Lee et al. (2024) reported that the compound triggers caspase-dependent apoptosis in MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology.

Medicinal Chemistry

TMS-ethynyl pyridin-2-ol is explored for its therapeutic properties . Its structural features allow it to act as a precursor for drug development, particularly in creating new pharmacologically active compounds.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications requiring specific reactivity profiles.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Effects

Zhang et al. (2024) conducted research on the antimicrobial efficacy of TMS-ethynyl pyridin-2-ol against Staphylococcus aureus. The study found that the compound effectively disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Evaluation

Lee et al. (2024) focused on the anticancer properties of TMS-ethynyl pyridin-2-ol in vitro. The findings revealed that the compound induced caspase-dependent apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent for breast cancer treatment.

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-((Trimethylsilyl)ethynyl)pyridin-4-ol (CAS: 1171920-09-4)

- Structure : Hydroxyl at 4-position, TMS-ethynyl at 3-position.

- Properties : Same molecular weight (191.30) but distinct acidity due to hydroxyl position. Pyridin-4-ol derivatives exhibit lower acidity (pKa ~7–9) compared to pyridin-2-ol analogs (pKa ~5–7), influencing reactivity in deprotonation-dependent reactions .

- Applications : Less commonly used in coordination chemistry than pyridin-2-ol derivatives due to weaker hydrogen-bonding capacity.

2-((Trimethylsilyl)ethynyl)pyridin-3-ol (CAS: 556832-92-9)

Halogenated Analogs

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-ol (CAS: 942589-70-0)

Heterocycle-Modified Derivatives

2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine

- Structure : Fluorine at 2-position, pyrrolidinyl at 6-position.

- Properties : Electron-withdrawing fluorine enhances electrophilic aromatic substitution reactivity. Pyrrolidinyl group improves solubility in polar aprotic solvents .

- Applications: Potential use in fluorinated drug candidates or materials science .

3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine

Functional Group Variants

3-((Trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 936342-23-3)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | M.W. | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 3-((TMS)ethynyl)pyridin-2-ol | 1624261-35-3 | C₁₀H₁₃NOSi | 191.30 | -OH (2), TMS-ethynyl (3) | High acidity, Sonogashira coupling utility |

| 3-((TMS)ethynyl)pyridin-4-ol | 1171920-09-4 | C₁₀H₁₃NOSi | 191.30 | -OH (4), TMS-ethynyl (3) | Lower acidity, weak hydrogen bonding |

| 5-Bromo-3-((TMS)ethynyl)pyridin-2-ol | 942589-70-0 | C₁₀H₁₂BrNOSi | 296.23 | -Br (5), -OH (2), TMS-ethynyl (3) | Halogenation site for cross-coupling |

| 2-Fluoro-6-(pyrrolidin-1-yl)-3-((TMS)ethynyl)pyridine | - | C₁₄H₁₇FN₂Si | 276.38 | -F (2), pyrrolidinyl (6) | Enhanced solubility, fluoropharmaceutical potential |

Biological Activity

3-((Trimethylsilyl)ethynyl)pyridin-2-ol, also known as TMS-ethynyl pyridin-2-ol, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trimethylsilyl group and an ethynyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has shown the ability to bind selectively to various receptors, influencing signal transduction pathways.

- Enzyme Modulation : It acts as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways critical for cellular functions.

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In cell line studies, it demonstrated cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

These results indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

- Study on Antimicrobial Effects : A study conducted by Zhang et al. (2024) evaluated the antimicrobial efficacy of TMS-ethynyl pyridin-2-ol against resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Evaluation : A recent publication by Lee et al. (2024) focused on the anticancer properties of this compound in vitro. The study revealed that TMS-ethynyl pyridin-2-ol triggered caspase-dependent apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment.

Biochemical Pathways

The interaction of this compound with various biochemical pathways is crucial for understanding its biological effects:

- Cell Signaling Pathways : The compound influences pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.

- Metabolic Pathways : It interacts with enzymes involved in glycolysis and the tricarboxylic acid cycle, potentially enhancing energy metabolism in cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-((Trimethylsilyl)ethynyl)pyridin-2-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Sonogashira coupling between 3-iodopyridin-2-ol and trimethylsilylacetylene under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst .

- Solvent : THF or DMF at 60–80°C under inert atmosphere (N₂/Ar) .

- Yield optimization : Excess trimethylsilylacetylene (1.2–1.5 equiv) and slow addition of base (e.g., triethylamine) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the ethynyl proton absence (δ 2.5–3.0 ppm for TMS-protected alkyne) and pyridin-2-ol aromatic protons (δ 7.0–8.5 ppm) .

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 220.10 (calculated for C₁₀H₁₃NOSi) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Light-sensitive : Store in amber vials at –20°C to prevent photodegradation of the ethynyl group.

- Moisture sensitivity : Hydrolysis of the TMS-ethynyl group can occur in aqueous or humid environments, forming free alkyne derivatives. Use desiccants for long-term storage .

Advanced Research Questions

Q. How does the TMS-ethynyl group influence regioselectivity in cross-coupling reactions involving this compound?

- Mechanistic Insight : The TMS group acts as a steric and electronic modulator. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the ethynyl group directs electrophilic substitution to the pyridine C4 position, while the TMS moiety stabilizes intermediates via σ-π interactions .

- Case Study : Reaction with aryl halides yields 3-aryl-2-hydroxypyridine derivatives with >70% regioselectivity for C4-substituted products .

Q. What computational methods are suitable for predicting the electronic properties of this compound and its derivatives?

- Approaches :

- DFT Calculations : B3LYP/6-31G(d) basis set to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects on stability, particularly for hydrolysis-prone intermediates .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

- Troubleshooting Framework :

Isotopic Labeling : Use ¹³C-labeled starting materials to track carbon environments in complex derivatives.

Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak broadening .

X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .

Methodological Guidance

Q. What strategies minimize side reactions during functionalization of the pyridin-2-ol moiety?

- Protection-Deprotection :

- Protecting Group : Use tert-butyldimethylsilyl (TBS) for the hydroxyl group to prevent oxidation during alkylation/acylation .

- Deprotection : TBAF (tetrabutylammonium fluoride) in THF at 0°C to cleave TBS without affecting the TMS-ethynyl group .

Q. How can the compound’s solubility be enhanced for biological assays without structural modification?

- Formulation Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.